molecular formula C23H40O4 B14548678 Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 62174-69-0

Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14548678
CAS No.: 62174-69-0
M. Wt: 380.6 g/mol
InChI Key: OASXFNYELVUZHE-UHFFFAOYSA-N
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Description

Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with heptyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.

    Reduction: Diheptyl 3-methylcyclohex-4-ene-1,2-diol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include modulation of inflammatory responses or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
  • Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate

Uniqueness

Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

62174-69-0

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C23H40O4/c1-4-6-8-10-12-17-26-22(24)20-16-14-15-19(3)21(20)23(25)27-18-13-11-9-7-5-2/h14-15,19-21H,4-13,16-18H2,1-3H3

InChI Key

OASXFNYELVUZHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCC)C

Origin of Product

United States

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